![molecular formula C15H24O8 B3051034 3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane CAS No. 3058-14-8](/img/structure/B3051034.png)
3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane
Overview
Description
3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane, commonly referred to as BCTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCTU is a spirocyclic compound that contains two carbomethoxyethyl groups and four oxygen atoms. Its unique structure makes it an interesting chemical compound to study, and it has been found to have many potential uses in scientific research.
Mechanism Of Action
The mechanism of action of BCTU involves the inhibition of PKMζ, which is involved in the maintenance of long-term memory. BCTU binds to the active site of PKMζ, preventing the enzyme from functioning properly. This results in the impairment of memory consolidation, which has been observed in animal models.
Biochemical and Physiological Effects:
BCTU has been found to have a number of biochemical and physiological effects. In addition to its inhibition of PKMζ, BCTU has been found to inhibit the activity of other enzymes, including protein kinase C (PKC) and glycogen synthase kinase 3β (GSK-3β). BCTU has also been found to have antioxidant properties, which may contribute to its potential applications in cancer research.
Advantages And Limitations For Lab Experiments
One of the advantages of BCTU is that it is a relatively stable compound that can be produced in large quantities. It is also relatively easy to synthesize, which makes it a cost-effective option for scientific research. However, one limitation of BCTU is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are many potential future directions for research on BCTU. One area of research could focus on the development of more potent inhibitors of PKMζ, which could have applications in the treatment of memory disorders. Another area of research could focus on the development of BCTU analogues with improved stability and efficacy. Finally, research could focus on the potential applications of BCTU in other areas of scientific research, such as cancer research and drug development.
Scientific Research Applications
BCTU has been found to have many potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where BCTU has been found to be a potent inhibitor of the enzyme protein kinase M zeta (PKMζ). PKMζ is involved in the maintenance of long-term memory, and the inhibition of this enzyme has been found to impair memory consolidation. BCTU has also been found to have potential applications in cancer research, where it has been found to inhibit the growth of certain types of cancer cells.
properties
IUPAC Name |
methyl 3-[3-(3-methoxy-3-oxopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O8/c1-18-11(16)3-5-13-20-7-15(8-21-13)9-22-14(23-10-15)6-4-12(17)19-2/h13-14H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWFMBDNLANIPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1OCC2(CO1)COC(OC2)CCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615558 | |
Record name | Dimethyl 3,3'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane | |
CAS RN |
3058-14-8 | |
Record name | Dimethyl 3,3'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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